molecular formula C11H13NO B11913584 2-Ethyl-7-methoxy-1H-indole

2-Ethyl-7-methoxy-1H-indole

Cat. No.: B11913584
M. Wt: 175.23 g/mol
InChI Key: ZIWLGBFLJVCQPP-UHFFFAOYSA-N
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Description

2-Ethyl-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methoxy-1H-indole typically involves the alkylation of 7-methoxyindole with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-7-methoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-7-methoxy-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-9-7-8-5-4-6-10(13-2)11(8)12-9/h4-7,12H,3H2,1-2H3

InChI Key

ZIWLGBFLJVCQPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C(=CC=C2)OC

Origin of Product

United States

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